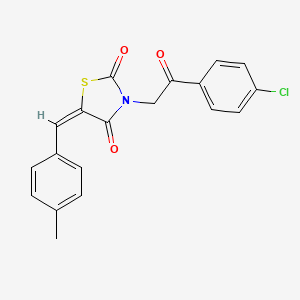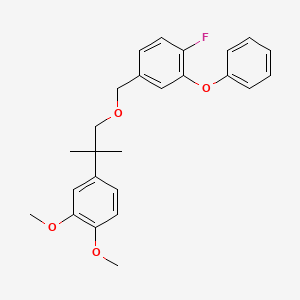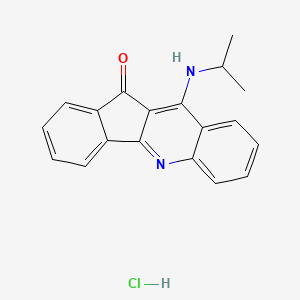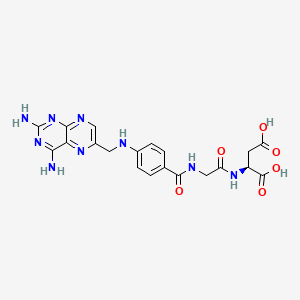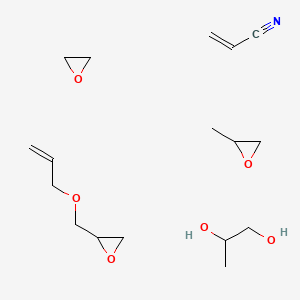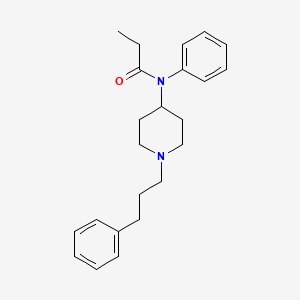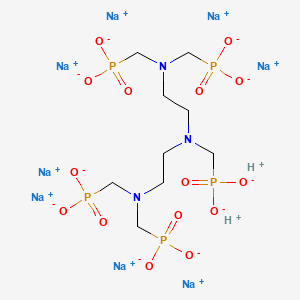
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) This compound is a hydrazide derivative, which means it contains a hydrazide functional group (-NH-NH2) attached to the isonicotinic acid structure
Métodos De Preparación
The synthesis of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. One common method is the condensation reaction between isonicotinic acid hydrazide and an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It has been studied for its potential antimicrobial activity against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
The compound is metabolized by hepatic enzymes, including N-acetyltransferase and cytochrome P450, to form active metabolites that exert their antimicrobial effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can be compared with other similar compounds, such as:
Isoniazid: A well-known anti-tuberculosis drug that also contains an isonicotinic acid hydrazide moiety.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer of isonicotinic acid with the carboxyl group at the 2-position.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
83794-60-9 |
|---|---|
Fórmula molecular |
C19H21N3O3S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-methyl-5-(4-methylphenyl)sulfonylpent-3-en-2-ylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-14-4-6-18(7-5-14)26(24,25)13-10-15(2)16(3)21-22-19(23)17-8-11-20-12-9-17/h4-12H,13H2,1-3H3,(H,22,23)/b15-10+,21-16+ |
Clave InChI |
XIHPVXOXLAVKOP-YLGLTRLVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C(\C)/C(=N/NC(=O)C2=CC=NC=C2)/C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C(=NNC(=O)C2=CC=NC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


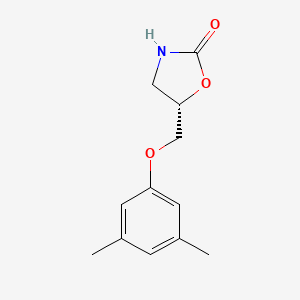
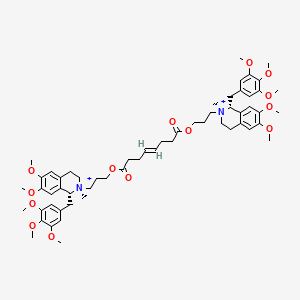
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

